molecular formula C18H22BrN3OS B2762794 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide CAS No. 1790197-68-0

3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

Numéro de catalogue B2762794
Numéro CAS: 1790197-68-0
Poids moléculaire: 408.36
Clé InChI: ZZEKPXHERGCXDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that have shown promising results in the treatment of various diseases.

Applications De Recherche Scientifique

Anticancer Applications

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These compounds, through a series of synthetic steps, have shown strong anticancer activity in preliminary in vitro studies. Specifically, compounds with certain substituents have demonstrated low IC50 values, indicating potent anticancer capabilities compared to established drugs like doxorubicin. This suggests their potential as novel therapeutic agents for cancer treatment (Rehman et al., 2018).

Alzheimer’s Disease

New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized to evaluate as drug candidates for Alzheimer’s disease. These compounds have undergone structural elucidation and were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. The study indicates their potential as novel drug candidates for treating Alzheimer's, highlighting the importance of further investigation into their therapeutic properties (Rehman et al., 2018).

Anti-arrhythmic Activity

Piperidine-based derivatives have been synthesized and evaluated for their anti-arrhythmic activity. The synthesis involved reacting piperidine-based compounds with various reagents to produce 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these newly synthesized compounds exhibited significant anti-arrhythmic activity, suggesting their potential use in developing treatments for arrhythmias (Abdel‐Aziz et al., 2009).

Gastric Acid Antisecretory Activity

N-substituted propanamides have been synthesized and evaluated for their gastric acid antisecretory activity. Among them, specific compounds demonstrated potent activity against histamine-induced gastric acid secretion, indicating their potential as antiulcer agents. This research offers a basis for the development of new therapeutic agents in the treatment of gastric acid-related disorders (Ueda et al., 1991).

Propriétés

IUPAC Name

3-(4-bromophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3OS/c19-16-6-3-14(4-7-16)5-8-17(23)21-12-15-2-1-10-22(13-15)18-20-9-11-24-18/h3-4,6-7,9,11,15H,1-2,5,8,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEKPXHERGCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.